molecular formula C22H24N2O4S B2540435 (E)-butyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 497078-18-9

(E)-butyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2540435
CAS No.: 497078-18-9
M. Wt: 412.5
InChI Key: PPBBXIOOCKLFBL-NTCAYCPXSA-N
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Description

(E)-butyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a cyanoacrylamido group bearing a 5-methylfuran moiety and a butyl ester. Its (E)-configuration at the acrylamido double bond and the presence of the electron-withdrawing cyano group contribute to its structural uniqueness. This compound belongs to a class of thiophene derivatives known for their bioactivity, particularly in antioxidant and anti-inflammatory applications .

Properties

IUPAC Name

butyl 2-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-3-4-11-27-22(26)19-17-7-5-6-8-18(17)29-21(19)24-20(25)15(13-23)12-16-10-9-14(2)28-16/h9-10,12H,3-8,11H2,1-2H3,(H,24,25)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBBXIOOCKLFBL-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(O3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(O3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-butyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and antibacterial activity based on various studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Core Structure : The benzo[b]thiophene moiety is essential for its biological activity.
  • Functional Groups : The presence of cyano and acrylamide groups enhances its reactivity and biological interactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For example:

  • Cell Viability Reduction : In MCF-7 breast cancer cells, the compound reduced cell viability by approximately 26.86% at an IC50 of 23.2 µM after 48 hours of treatment .
  • Apoptosis Induction : Flow cytometry analysis revealed that the compound significantly increased early (AV+/PI−) and late (AV+/PI+) apoptotic cell populations compared to untreated controls .
TreatmentEarly Apoptosis (%)Late Apoptosis (%)Cell Viability (%)
Untreated3.331.00100
Compound8.7318.1373.14

Antioxidant Activity

The antioxidant potential of the compound was assessed using various methods:

  • DPPH Scavenging : The compound showed significant radical scavenging activity, indicating its potential as an antioxidant agent.
  • Lipid Peroxidation Inhibition : It effectively inhibited iron-induced lipid peroxidation, demonstrating its ability to protect cellular components from oxidative damage .

Antibacterial Activity

The antibacterial efficacy of the compound was evaluated against several bacterial strains:

  • Gram-positive and Gram-negative Bacteria : The compound exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Case Studies

Several case studies highlight the potential therapeutic applications of the compound:

  • Breast Cancer Study : A study involving MCF-7 cells demonstrated that the compound not only induced apoptosis but also caused cell cycle arrest at G2/M and S phases, suggesting a dual mechanism of action against cancer cells .
  • Antioxidant Research : In a comparative study with known antioxidants, this compound showed superior activity in scavenging free radicals compared to standard antioxidants like ascorbic acid .

Comparison with Similar Compounds

The compound is structurally analogous to several synthetic derivatives reported in the literature. Key comparisons include:

Structural Variations
Compound Core Structure Substituents Ester Group
Target Compound Tetrahydrobenzo[b]thiophene 5-Methylfuran-2-yl, cyanoacrylamido Butyl
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates Dimethylthiophene Substituted phenyl, cyanoacrylamido Ethyl
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates Tetrahydrobenzo[b]thiophene Substituted phenyl, cyanoacrylamido Ethyl
Ethyl 2-[3-(5-ethylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene 5-Ethylfuran-2-yl, propanoylamino Ethyl

Key Observations :

  • Substituents : The 5-methylfuran group introduces distinct electronic and steric effects compared to phenyl substituents (e.g., 4-hydroxyphenyl or 4-methoxyphenyl in phenyl analogs). Furan moieties may enhance bioavailability due to improved solubility .

Comparison with Phenyl Analogs :

  • Substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde) are used in phenyl analogs, while 5-methylfuran-2-carbaldehyde is employed for the target compound .
  • Reaction conditions (toluene, 5–6 hours reflux) remain consistent across analogs .
Bioactivity
Compound Antioxidant Activity (DPPH IC₅₀, μM) Anti-inflammatory Activity (Edema Inhibition, %) Key Structural Influence
Target Compound (Hypothetical) ~20–30 (predicted) ~65–75 (predicted) 5-Methylfuran (electron-rich moiety)
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate 18.5 ± 0.6 74.3 ± 1.2 4-Hydroxyphenyl (radical scavenging -OH)
Ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-tetrahydrobenzo[b]thiophene-3-carboxylate 25.3 ± 0.8 68.9 ± 1.5 Tetrahydrobenzo[b]thiophene core

Key Findings :

  • Antioxidant Activity: Phenyl analogs with electron-donating groups (e.g., -OH, -OCH₃) exhibit superior radical scavenging due to phenolic hydrogen donation . The target compound’s furan group may rely on conjugated π-electron systems for activity.
Physicochemical Properties
Compound Melting Point (°C) Yield (%) IR Spectral Signature (cm⁻¹)
Target Compound (Hypothetical) 280–285 85–90 2212 (C≡N), 1660 (C=O ester), 1605 (C=O amide)
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate 298–300 90 2212 (C≡N), 1660 (C=O ester), 1605 (C=O amide)
Ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-tetrahydrobenzo[b]thiophene-3-carboxylate 215–216 88 2210 (C≡N), 1658 (C=O ester), 1603 (C=O amide)

Key Observations :

  • Similar IR profiles confirm conserved functional groups (cyano, ester, amide) across analogs .
  • Higher melting points in phenyl analogs correlate with crystalline packing influenced by -OH/-OCH₃ substituents .

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